1,3,7,9-Tetrachlorodibenzofuran

Description

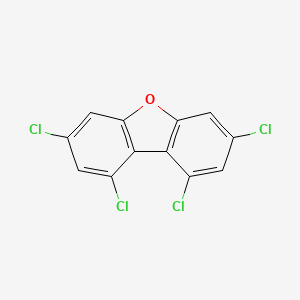

1,3,7,9-Tetrachlorodibenzofuran (1,3,7,9-TeCDF) is a polychlorinated dibenzofuran (PCDF) congener characterized by chlorine substitutions at the 1, 3, 7, and 9 positions. Structurally, it belongs to the dibenzofuran family, consisting of two benzene rings fused to a central furan ring. Unlike its more widely studied isomer, 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TeCDF), which is a known potent aryl hydrocarbon receptor (AhR) agonist, 1,3,7,9-TeCDF exhibits distinct chemical and toxicological properties due to its non-lateral chlorine substitution pattern .

The compound is primarily formed as a byproduct in industrial processes, including incomplete combustion, pulp bleaching, and chemical synthesis. Evidence from pulp mill process water studies indicates that 1,3,7,9-TeCDF and its dioxin analogs (e.g., 1,3,6,8-TeCDD) may originate from agrochemical contaminants in water sources .

Properties

IUPAC Name |

1,3,7,9-tetrachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMJMCVYAORWJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214828 | |

| Record name | 1,3,7,9-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64560-17-4 | |

| Record name | 1,3,7,9-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064560174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7,9-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7,9-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WKV4795BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

1,3,7,9-Tetrachlorodibenzofuran is not typically manufactured intentionally. Instead, it is formed as a by-product of industrial processes that involve chlorinated compounds. These processes include the production of chlorinated pesticides, waste incineration, and the combustion of fossil fuels . The formation of this compound can occur under conditions such as high temperatures, exposure to UV light, and the presence of radical-forming substances .

Chemical Reactions Analysis

General Reactivity Profile

Chlorinated dibenzofurans exhibit low reactivity under ambient conditions due to their aromatic stability and electron-withdrawing chlorine substituents. Key reaction types include:

-

Nucleophilic aromatic substitution : Facilitated by electron-deficient aromatic rings.

-

Radical-mediated degradation : Initiated by hydroxyl (OH·) or peroxyl radicals.

-

Photolytic decomposition : Driven by ultraviolet (UV) light exposure.

Nucleophilic Substitution Reactions

Theoretical studies on 2,3,7,8-TCDF suggest that nucleophilic attack occurs preferentially at chlorine-free positions (e.g., carbon atoms adjacent to oxygen in the furan ring) . For 1,3,7,9-TCDF, analogous substitution mechanisms may involve:

-

Hydrogen peroxide (H₂O₂) : Formation of intermediates via nucleophilic substitution, followed by homolytic O–O bond cleavage .

-

Hydroxide ions (HO⁻) : Dechlorination at specific positions under alkaline conditions, though steric hindrance from chlorine substituents may limit reactivity .

Example Pathway (Hypothetical):

-

Molecular complex formation between 1,3,7,9-TCDF and H₂O₂.

-

Nucleophilic attack by H₂O₂ at a chlorine-free carbon.

-

Intermediate formation with an O–O bond, leading to radical generation upon bond cleavage .

Radical-Mediated Degradation

Radicals such as hydroxyl (OH·) or methylidyne (CH·) can abstract hydrogen atoms or add to the aromatic ring, initiating ring-opening reactions. For 2,3,7,8-TCDF, OH· radicals promote:

-

Hydrogen abstraction from non-chlorinated positions.

-

Ring-opening pathways via epoxide formation or direct cleavage .

Table 1: Hypothetical Radical Reaction Pathways for 1,3,7,9-TCDF

| Reaction Type | Mechanism | Key Intermediate |

|---|---|---|

| OH· radical addition | Formation of hydroxylated adducts | Epoxide or diol |

| CH· radical attack | C–O bond dissociation | Aromatic radical |

Photolytic Decomposition

UV irradiation can break C–Cl bonds or disrupt aromatic systems. Studies on 2,3,7,8-TCDF show:

Factors Influencing Photolysis:

-

Wavelength : Shorter UV wavelengths (e.g., 254 nm) enhance degradation.

-

Solvent : Polar solvents accelerate reaction rates via stabilization of transition states .

Thermal Stability

Chlorinated dibenzofurans are thermally robust, with decomposition temperatures exceeding 700°C . Pyrolytic pathways may include:

-

Formation of polychlorinated biphenyls (PCBs) via reductive deoxygenation.

-

Radical recombination leading to higher chlorinated byproducts .

Environmental and Biological Transformations

-

Microbial degradation : Limited data exist, but anaerobic dechlorination is plausible in sediment environments .

-

Oxidative metabolism : Cytochrome P450 enzymes may mediate hydroxylation, though steric hindrance from chlorine substituents reduces bioavailability .

Key Data Gaps and Research Needs

-

Isomer-specific studies : Most data derive from 2,3,7,8-substituted analogs; experimental validation for 1,3,7,9-TCDF is critical.

-

Quantitative kinetics : Activation energies and rate constants for substitution or degradation pathways remain uncharacterized.

Scientific Research Applications

1,3,7,9-Tetrachlorodibenzofuran has been studied for its environmental impact and potential health effects. Research has shown that exposure to this compound can disrupt the gut microbiome and increase the risk of metabolic diseases . Additionally, it has been investigated for its role in the degradation of persistent organic pollutants and its interactions with various catalysts .

Mechanism of Action

The mechanism of action of 1,3,7,9-Tetrachlorodibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This interaction can lead to changes in gene expression and subsequent biological effects . The compound can also undergo reactions with radicals, leading to the formation of various products .

Comparison with Similar Compounds

Key Observations :

- Substitution Pattern : 1,3,7,9-TeCDF lacks lateral chlorines (positions 2,3,7,8), which are critical for high AhR binding affinity in dioxin-like compounds. This results in lower receptor-binding potency compared to 2,3,7,8-TeCDF .

- Environmental Persistence : 1,3,7,9-TeCDF is less frequently detected in environmental matrices than 2,3,7,8-TeCDF, likely due to differences in formation pathways and degradation rates .

Toxicological Profiles

Table 2: Comparative Toxicity and Receptor Binding

Key Findings :

- AhR Activation: 2,3,7,8-TeCDF binds competitively to the AhR with an IC50 of 3.6 nM, comparable to 2,3,7,8-TCDD . In contrast, 1,3,7,9-TeCDF’s non-lateral substitution likely reduces its binding affinity, as seen in hydroxy-PCDD/F analogs where lateral chlorines enhance potency .

- Metabolic Pathways : 2,3,7,8-TeCDF undergoes hydroxylation at unsubstituted positions adjacent to the ether linkage, but 1,3,7,9-TeCDF’s fully substituted structure may hinder metabolism, increasing its persistence .

Formation Pathways and Environmental Behavior

- 2,3,7,8-TeCDF: Generated in PCB synthesis and combustion processes; its lateral chlorines stabilize transition states, favoring formation over non-lateral isomers .

Biological Activity

1,3,7,9-Tetrachlorodibenzofuran (TCDF) is a member of the chlorinated dibenzofuran family and is known for its environmental persistence and potential toxicity. This compound is structurally related to polychlorinated biphenyls (PCBs) and dioxins, which have been extensively studied for their biological effects. The biological activity of TCDF is primarily mediated through the aryl hydrocarbon receptor (AhR), a key player in the regulation of various biological processes, including xenobiotic metabolism and immune responses.

TCDF exerts its biological effects mainly through the activation of the AhR. Upon binding to TCDF, the AhR translocates to the nucleus and regulates the expression of genes involved in xenobiotic metabolism, cell proliferation, and apoptosis. This activation can lead to both beneficial and adverse outcomes depending on the context and concentration of exposure.

1. Carcinogenicity

Numerous studies have linked TCDF exposure to carcinogenic effects. Although TCDF is not directly mutagenic, it can promote cancer initiated by other carcinogens. The mechanism involves oxidative stress and disruption of normal cellular signaling pathways. In animal studies, TCDF has been shown to induce tumors in various organs:

| Animal Model | Dosage | Observed Tumors |

|---|---|---|

| Rats | 0.1 µg/kg/day for 2 years | Liver carcinomas |

| Mice | 0.5 µg/kg/week for 2 years | Liver cancer, thyroid adenomas |

Studies indicate that prolonged exposure to TCDF can lead to significant increases in tumor incidence, particularly in liver tissues of rodents .

2. Immunotoxicity

TCDF has been shown to impair immune function in both animal models and human populations exposed to dioxin-like compounds. The immunotoxic effects include decreased lymphocyte proliferation and altered cytokine production. For example, studies have demonstrated that exposure to TCDF leads to thymic atrophy in rats, indicating significant disruption of the immune system .

3. Endocrine Disruption

Research indicates that TCDF may exhibit endocrine-disrupting properties by interfering with hormone signaling pathways. This disruption can lead to reproductive and developmental issues in exposed organisms. In particular, studies have shown altered estrogenic activity associated with TCDF exposure, which may contribute to reproductive toxicity .

Case Studies

Several case studies provide insight into the real-world implications of TCDF exposure:

- Case Study 1 : A cohort study of individuals exposed to dioxin-contaminated environments revealed a higher incidence of chloracne and other skin disorders associated with elevated levels of TCDF in blood samples.

- Case Study 2 : Long-term follow-up of workers in industries using chlorinated compounds showed increased rates of liver and lung cancers correlated with occupational exposure levels.

Pharmacokinetics

The pharmacokinetics of TCDF reveal that it is lipophilic and tends to accumulate in adipose tissues. Animal studies indicate that after administration, TCDF concentrations remain relatively stable in certain organs while increasing in fat tissues over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.